molecular formula C8H12S2 B8697496 Thiophene, 2-(butylthio)- CAS No. 3988-71-4

Thiophene, 2-(butylthio)-

Cat. No. B8697496
Key on ui cas rn: 3988-71-4
M. Wt: 172.3 g/mol
InChI Key: PTTSDBWFNLNXII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05578242

Procedure details

1-Bromobutane (32.76 g, 0.239 mol) was added dropwise to a stirred solution of compound 5 (13.87 g, 0.120 mol) in sodium ethoxide (2.75 g of sodium metal in 100 ml of super-dry ethanol) at room temperature. The solution was heated at 80° C. for 2 h (glc and tlc analysis revealed a complete reaction) and the sodium bromide was filtered off. The solvent was removed in vacuo and the residue was distilled to give a colourless liquid.
Quantity
32.76 g
Type
reactant
Reaction Step One
Quantity
13.87 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][CH2:4][CH3:5].[S:6]1[CH:10]=[CH:9][CH:8]=[C:7]1[SH:11].[Br-].[Na+]>[O-]CC.[Na+]>[CH2:2]([S:11][C:7]1[S:6][CH:10]=[CH:9][CH:8]=1)[CH2:3][CH2:4][CH3:5] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
32.76 g
Type
reactant
Smiles
BrCCCC
Name
Quantity
13.87 g
Type
reactant
Smiles
S1C(=CC=C1)S
Name
Quantity
100 mL
Type
solvent
Smiles
[O-]CC.[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Br-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
was filtered off
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled
CUSTOM
Type
CUSTOM
Details
to give a colourless liquid

Outcomes

Product
Name
Type
Smiles
C(CCC)SC=1SC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.